(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one is a natural product found in Annona mucosa and Annona rensoniana with data available.
Scientific Research Applications
Stereoselective Synthesis Applications
The compound's utility in stereoselective synthesis is evident in its involvement in creating complex organic structures. For instance, it has been used in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and in the total asymmetric synthesis of beta-C-manno-Pyranosides. These processes are critical for constructing specific molecules with precise stereochemistry, useful in pharmaceuticals and fine chemicals production (Gerber & Vogel, 2001).
Cytotoxicity and Anticancer Research
This compound has shown potential in anticancer research. Specifically, derivatives have demonstrated cytotoxicity against various cancer cell lines, including human colon-tumor cells. The compound's role in forming complex structures like muricatetrocins A and B and gigantetrocin B has been instrumental in exploring new avenues for cancer treatment (Rieser et al., 1993).
Bioorganic and Medicinal Chemistry
In bioorganic and medicinal chemistry, this compound has been a part of the synthesis of various analogues with potential therapeutic applications. For instance, it's been involved in the synthesis of novel antioxidant agents combining vitamins C and E analogues. These compounds have been assessed for their radical scavenging activities, indicating potential benefits in conditions involving oxidative stress (Manfredini et al., 2000).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have been synthesized and evaluated for various pharmacological activities, including antinociceptive and anti-inflammatory properties. Such research expands the possibilities of developing new drugs for pain management and inflammation control (Selvam et al., 2012).
Properties
Molecular Formula |
C37H66O6 |
---|---|
Molecular Weight |
606.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-13-16-19-22-31(38)33-24-26-35(42-33)36-27-25-34(43-36)32(39)23-20-17-14-11-9-8-10-12-15-18-21-30-28-29(2)41-37(30)40/h28-29,31-36,38-39H,3-27H2,1-2H3/t29-,31-,32+,33+,34+,35-,36-/m0/s1 |
InChI Key |
URLVCROWVOSNPT-LKNBSYJZSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O |
Synonyms |
membranacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.